molecular formula C10H20OSi B070595 4-(Triethylsilyl)-3-butyn-1-ol CAS No. 160194-29-6

4-(Triethylsilyl)-3-butyn-1-ol

Cat. No. B070595
M. Wt: 184.35 g/mol
InChI Key: WAVVVDUELKMQAZ-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

Triethyl(4-(triethylsilyl)but-3-inyloxy)silane (32.99 g, 110.66 mmole) was dissolved in MeOH (336 ml), 2N HCl (62 ml) was added, and the mixture was stirred for 4 hours at RT. Hexane (250 ml) and H2O (200 ml) were then added to the solution and the aqueous phase was extracted with hexane (3×100 ml). The combined organic phases were washed with H2O (100 ml) and then with saturated NaCl-Solution (50 ml) and dried over MgSO4. After filtering off the drying agent the solvents were removed on a rotary evaporator. Column chromatography of the residue (hexane/ether=4:1, then ether) yielded 4-(triethylsilyl)but-3-in-1-ol (19.6 g, 96%) as a colourless oil.
Quantity
32.99 g
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Si](CC)(CC)[O:4][CH2:5][CH2:6][C:7]#[C:8][Si:9]([CH2:14][CH3:15])([CH2:12][CH3:13])[CH2:10][CH3:11])C.Cl.CCCCCC.O>CO>[CH2:14]([Si:9]([CH2:10][CH3:11])([CH2:12][CH3:13])[C:8]#[C:7][CH2:6][CH2:5][OH:4])[CH3:15]

Inputs

Step One
Name
Quantity
32.99 g
Type
reactant
Smiles
C(C)[Si](OCCC#C[Si](CC)(CC)CC)(CC)CC
Name
Quantity
336 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with hexane (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaCl-Solution (50 ml) and dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent the solvents
CUSTOM
Type
CUSTOM
Details
were removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)[Si](C#CCCO)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.